molecular formula C7H14O2 B1205312 5-Methylhexanoic acid CAS No. 628-46-6

5-Methylhexanoic acid

Cat. No.: B1205312
CAS No.: 628-46-6
M. Wt: 130.18 g/mol
InChI Key: MHPUGCYGQWGLJL-UHFFFAOYSA-N
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Description

5-Methylhexanoic acid, also known as hexanoic acid, 5-methyl-, is an organic compound with the molecular formula C7H14O2. It is a branched-chain fatty acid that appears as a colorless to pale yellow liquid with a characteristic odor. This compound is slightly soluble in water and more soluble in organic solvents such as alcohols and ethers .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the hydrolysis of 3-isobutylglutarimide to (±)-3-(carbamoylmethyl)-5-methylhexanoic acid, followed by purification steps to obtain the desired product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride for converting the carboxyl group to an acyl chloride.

Major Products Formed:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Acyl chlorides, esters.

Safety and Hazards

5-Methylhexanoic acid may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

5-Methylhexanoic acid, also known as 5-methylhexanoate or isoamylacetic acid, is a medium-chain fatty acid Medium-chain fatty acids are generally known to interact with various enzymes and receptors in the body, influencing metabolic processes .

Mode of Action

It’s known that medium-chain fatty acids can be absorbed directly into the bloodstream from the intestines, where they can then be metabolized by the liver to produce energy .

Biochemical Pathways

This compound, as a medium-chain fatty acid, is involved in the fatty acid metabolism pathway . It is absorbed directly into the portal vein during digestion, transported to the liver, and rapidly oxidized to produce energy .

Pharmacokinetics

Medium-chain fatty acids like this compound are known for their rapid and efficient absorption in the gastrointestinal tract and quick metabolism in the liver .

Result of Action

Medium-chain fatty acids are known to be rapidly metabolized in the liver to produce energy . This rapid metabolism can lead to less circulating fatty acids and lower fat deposition compared to long-chain fatty acids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other food components in the digestive tract can affect the absorption of medium-chain fatty acids . Additionally, individual factors such as the metabolic rate and the health of the liver, where the acid is metabolized, can also influence its action and efficacy .

Comparison with Similar Compounds

  • 4-Methylvaleric acid
  • 2-Methylbutyric acid
  • 4-Methylhexanoic acid
  • 2-Ethylbutyric acid
  • 2-Methylvaleric acid
  • 2-Methylhexanoic acid

Comparison: 5-Methylhexanoic acid is unique due to its specific branching and chain length, which influence its physical and chemical properties. For example, 4-methylvaleric acid has a similar structure but differs in the position of the methyl group, affecting its reactivity and solubility .

Properties

IUPAC Name

5-methylhexanoic acid
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InChI

InChI=1S/C7H14O2/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPUGCYGQWGLJL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID8044252
Record name 5-Methylhexanoic acid
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Molecular Weight

130.18 g/mol
Source PubChem
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Physical Description

Liquid, liquid with a cheese fermented odour
Record name 5-Methylhexanoic acid
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Record name 5-Methylhexanoic acid
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Solubility

soluble in water; miscible with fat
Record name 5-Methylhexanoic acid
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Density

0.912 (24°)
Record name 5-Methylhexanoic acid
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CAS No.

628-46-6, 1330-19-4
Record name 5-Methylhexanoic acid
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Record name 5-Methylhexanoic acid
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Record name Isoheptanoic acid
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Record name 5-METHYLHEXANOIC ACID
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Record name 5-METHYL HEXANOIC ACID
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Record name 5-Methylhexanoic acid
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Melting Point

< -25 °C
Record name 5-Methylhexanoic acid
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Synthesis routes and methods I

Procedure details

In 20 ml of ethanol was dissolved 2.0 g of ethyl 5-methylhexanoate. After adding 10 ml of 2 mol/L aqueous solution of sodium hydroxide at ambient temperature, the resulting mixture was stirred for 30 minutes. The ethanol was distilled off under reduced pressure, the residue was poured into a mixture of water and chloroform, pH was adjusted to 1.0 with 2 mol/L hydrochloric acid, and the organic layer was separated. The organic layer was washed successively with water and saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. Diisopropyl ether was added to the residue, and the deposited crystal was collected by filtration. Thus, 1.56 g of 5-methylhexanoic acid was obtained as a colorless oily product.
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Synthesis routes and methods II

Procedure details

The crude ester prepared in example 1, is added to a mixture of ethyl acetate and toluene, and heated to 80° C. (range 400 to 100° C.) until dissolution. The solution is cooled to 2° C. (range 0° to 20° C.) to get a yellowish solid of (S)-3-(1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)carbonyl)methyl)-5-methylhexanoic acid (Fenchyl ester), which is filtered from the mixture.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-methylhexanoic acid?

A1: The molecular formula of this compound is C7H14O2, and its molecular weight is 130.18 g/mol.

Q2: What are the key synthetic routes to Pregabalin starting from this compound?

A2: Several synthetic routes utilize this compound derivatives to produce Pregabalin. One common approach involves the synthesis of 3-isobutylglutaric acid from isovaleraldehyde and either ethyl cyanoacetate [, , ] or diethyl malonate [, ]. This is followed by conversion to 3-(carbamoylmethyl)-5-methylhexanoic acid via cyclization and ammonolysis, and finally, Hofmann rearrangement yields Pregabalin [, , , , ].

Q3: How can the undesired (S)-enantiomer of 3-(carbamoylmethyl)-5-methylhexanoic acid be racemized for improved yield?

A3: Research has shown that the undesired (S)-enantiomer can be efficiently racemized by conversion into the symmetrical glutarimide derivative using piperidine in refluxing toluene [] or catalytic amounts of DMAP or pyridine in refluxing toluene [], followed by hydrolysis with an alkali. This racemization process significantly improves the overall yield of Pregabalin synthesis.

Q4: What is a key challenge in Pregabalin synthesis, and how can enzymatic resolution offer a solution?

A4: Obtaining enantiomerically pure Pregabalin is crucial, as only the (S)-enantiomer is pharmacologically active. Enzymatic resolution offers an efficient and environmentally friendly approach. For instance, Lipolase, a commercially available lipase, can resolve rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester to produce the desired (S)-enantiomer []. This method bypasses the need for costly and time-consuming traditional resolution methods.

Q5: Can you describe the role of a specific enzyme in the enantioselective synthesis of a Pregabalin intermediate?

A5: A mutant L206F/P207F/L259F of Talaromyces thermophilus lipase (TTL) displays high hydrolytic activity towards 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) []. This enables the synthesis of (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA), a crucial chiral intermediate in Pregabalin production. Immobilizing this TTL mutant on epoxy resin further enhances its catalytic efficiency and reusability, making it a promising candidate for large-scale production.

Q6: What is Pregabalin, and what conditions is it used to treat?

A6: Pregabalin, the pharmacologically active (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid, is a medication used to treat a range of neurological and psychiatric disorders [, , , ]. Its therapeutic applications include managing neuropathic pain associated with conditions such as diabetic peripheral neuropathy, spinal cord injury, and postherpetic neuralgia [, , ]. Additionally, Pregabalin is prescribed as an adjunctive treatment for partial epilepsy [, ] and as a treatment for generalized anxiety disorder [, , ].

Q7: How does Pregabalin exert its therapeutic effects within the central nervous system?

A7: Pregabalin acts by binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system [, ]. This binding reduces the release of excitatory neurotransmitters, including glutamate, norepinephrine, and substance P, leading to its anticonvulsant, analgesic, and anxiolytic effects.

Q8: Are there studies exploring the effects of Pregabalin on neurotransmitter release?

A8: Yes, studies utilizing cultured rat hippocampal neurons and the fluorescent dye FM4-64 have demonstrated that Pregabalin, at therapeutically relevant concentrations, reduces the release of synaptic vesicles from presynaptic terminals []. This effect was observed in both glutamatergic and GABAergic neurons, and it affected both calcium-dependent and hyperosmotic dye release. These findings provide insights into the molecular mechanisms underlying Pregabalin's therapeutic actions.

Q9: Have any studies investigated the impact of Pregabalin on adult hippocampal neurogenesis?

A9: Research indicates that both gabapentin (GBP) and Pregabalin (PGB) can promote adult hippocampal neurogenesis []. In vitro studies revealed that these compounds increase the generation of new mature and immature neurons from adult hippocampal neural progenitor cells. This effect was further confirmed in vivo, as chronic PGB treatment in mice led to an increased number of adult-generated neurons in the hippocampus. Notably, PGB administration also demonstrated antidepressant-like effects in a chronic restraint stress model, suggesting a potential link between its proneurogenic effects and therapeutic benefits in mood disorders.

Q10: What analytical techniques are commonly employed for the characterization and quantification of Pregabalin?

A10: Several analytical techniques are employed for Pregabalin analysis. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC) [, , , ], is widely used for both qualitative and quantitative analysis of Pregabalin in various matrices, including bulk drug substance, pharmaceutical formulations, and biological samples.

Q11: Why is it important to validate analytical methods used for Pregabalin analysis?

A11: Analytical method validation is essential to ensure the accuracy, precision, specificity, linearity, range, robustness, and ruggedness of the chosen method [, ]. This guarantees reliable and reproducible data for quality control, stability studies, and pharmacokinetic assessments of Pregabalin.

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